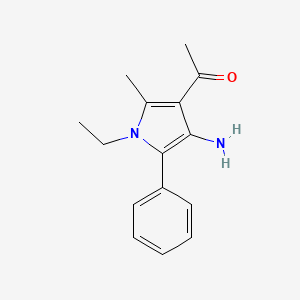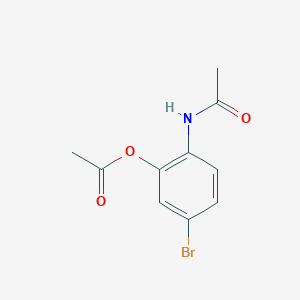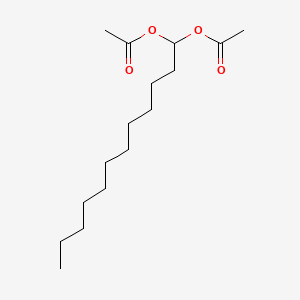
1,1-Dodecanediol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dodecanediol, diacetate is an organic compound with the molecular formula C16H30O4. It is also known as 1-(acetyloxy)dodecyl acetate. This compound is characterized by the presence of two acetate groups attached to a dodecanediol backbone. It is commonly used as an intermediate in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dodecanediol, diacetate can be synthesized through the esterification of 1,1-dodecanediol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 1,1-dodecanediol with acetic anhydride. The process is optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dodecanediol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,1-dodecanediol and acetic acid.
Oxidation: It can be oxidized to form dodecanoic acid derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Hydrolysis: 1,1-Dodecanediol and acetic acid.
Oxidation: Dodecanoic acid derivatives.
Substitution: Various substituted dodecanediol derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dodecanediol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 1,1-dodecanediol, diacetate involves its hydrolysis to release 1,1-dodecanediol and acetic acid. The released 1,1-dodecanediol can interact with various molecular targets, including enzymes involved in lipid metabolism. The acetate groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol diacetate: Similar in structure but with a shorter carbon chain.
1,12-Dodecanediol: Lacks the acetate groups, making it less reactive in esterification reactions.
1,1-Ethanediol, diacetate: A smaller molecule with similar ester functional groups.
Uniqueness
1,1-Dodecanediol, diacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its long carbon chain and dual acetate groups make it particularly useful in the synthesis of complex organic molecules and in industrial applications where specific reactivity is required.
Properties
CAS No. |
56438-07-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-acetyloxydodecyl acetate |
InChI |
InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-12-13-16(19-14(2)17)20-15(3)18/h16H,4-13H2,1-3H3 |
InChI Key |
CSDZNKPPSXTLHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)
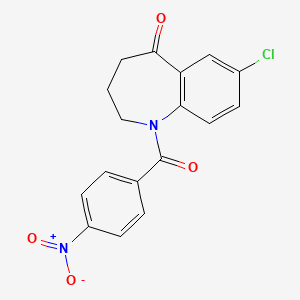
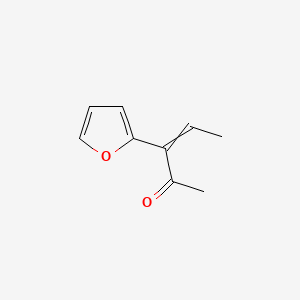

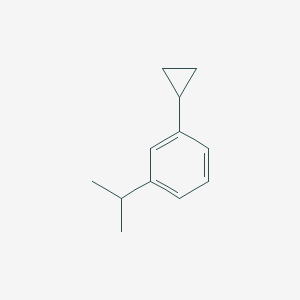
![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)
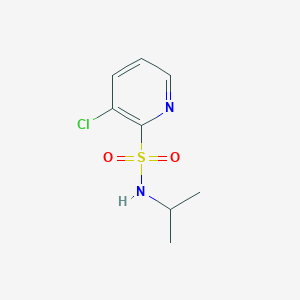
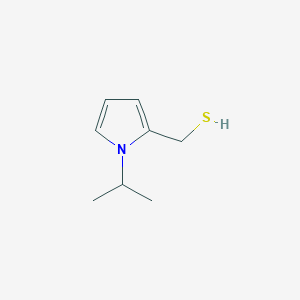
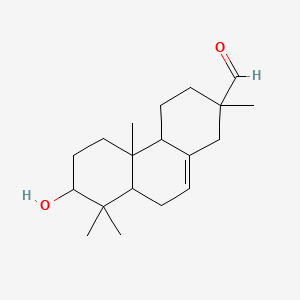
![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)
